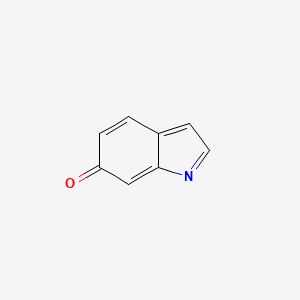

Indol-6-one

Description

Contextualization of Indole-Derived Ketones and Their Significance in Chemical Research

Indole (B1671886), a bicyclic aromatic heterocycle, is a fundamental scaffold in a vast number of natural products and synthetic compounds. jpionline.org Its derivatives are of significant interest due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.compcbiochemres.com Within this large family of compounds, indole-derived ketones, which feature a ketone group attached to the indole ring system, are particularly important. These ketones serve as versatile synthetic intermediates and are integral to the structure of many biologically active molecules. acs.orgnih.gov The position of the ketone group on the indole ring significantly influences the molecule's chemical reactivity and biological function, making the study of specific isomers like indol-6-one a focused area of research.

The Michael addition of indoles to α,β-unsaturated ketones is a common method for creating 3-(3-oxoalkyl)indole derivatives. acs.org This reaction highlights the importance of the indole nucleus as a building block in the synthesis of more complex molecules. The reactivity of the indole core, particularly at the C3 position, allows for various functionalizations that lead to a diverse array of condensed heterocyclic systems. mdpi.com

Historical Development of Indole Core Chemistry Leading to Oxo-Derivatives

The history of indole chemistry is intrinsically linked to the study of the dye indigo. wikipedia.orgchemeurope.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.orgchemeurope.com This foundational work paved the way for further exploration of indole and its derivatives. By 1869, Baeyer had proposed the correct structure for indole. wikipedia.orgchemeurope.com

The late 19th and early 20th centuries saw the development of key synthetic methods that are still in use today. The Fischer indole synthesis, developed by Emil Fischer in 1883, became a cornerstone for producing substituted indoles. jpionline.orgcreative-proteomics.com While initially problematic for the synthesis of indole itself, it proved highly effective for generating 2- and/or 3-substituted indoles. chemeurope.com Other classical methods like the Reissert and Madelung syntheses further expanded the toolkit for chemists working with this heterocyclic system. jpionline.orgbhu.ac.in

Interest in indole chemistry intensified in the 1930s with the discovery of the indole nucleus in important alkaloids, such as tryptophan. wikipedia.orgchemeurope.com This led to a deeper investigation into the various functionalized derivatives of indole, including oxo-derivatives like oxindoles and isatins, which are precursors in many indole syntheses. wikipedia.orgki.se The development of methods to synthesize these oxo-derivatives was a critical step toward the systematic study of compounds like this compound.

Structural Elucidation Challenges and Advanced Methodologies for Novel this compound Architectures

Determining the precise structure of novel indole derivatives, including complex architectures related to this compound, can be a significant challenge. The functional groups on the indole nucleus allow for easy modification, leading to a wide variety of derivatives with tailored properties. jchr.org However, this structural diversity also necessitates sophisticated analytical techniques for unambiguous characterization.

Modern structural elucidation relies heavily on a combination of spectroscopic methods and computational analysis. mdpi.com Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of individual atoms within the molecule. mdpi.comrsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing connectivity between atoms in complex fused-ring systems.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound. mdpi.com

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule. mdpi.comresearchgate.net

Quantum Chemical Calculations: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are increasingly used to predict and confirm spectroscopic data, such as NMR chemical shifts and electronic circular dichroism (ECD) spectra. mdpi.combohrium.com These calculations are particularly valuable for assigning the absolute configuration of chiral centers in complex indole alkaloids. mdpi.com

For example, in the structural elucidation of new monoterpenoid indole alkaloids, researchers have employed a combination of HR-ESI-MS, extensive 1D and 2D NMR analysis, and quantum chemical calculations of ECD and NMR spectra to determine the complete structure, including relative and absolute stereochemistry. mdpi.com Similarly, the structure of novel spirooxindole hybrids has been confirmed using X-ray crystallography, FTIR, and NMR spectroscopy. mdpi.comdntb.gov.ua

Overview of Research Trajectories for this compound and Related Fused Indole Systems

Current and future research on this compound and related fused indole systems is proceeding along several key trajectories, driven by their potential applications in medicinal chemistry and materials science.

Development of Novel Synthetic Methodologies: A primary focus is the creation of more efficient and versatile synthetic routes to access complex indole architectures. researchgate.net This includes the development of metal-catalyzed reactions, C-H activation processes, and green synthesis approaches. jpionline.orgresearchgate.net For instance, rhodium-catalyzed C-H carbonylation has been used to synthesize 6H-isoindolo[2,1-a]indol-6-ones. researchgate.net Multicomponent reactions (MCRs) are also gaining prominence as a powerful tool for the modular assembly of indole-fused heterocycles, allowing for the rapid generation of molecular diversity. nih.gov

Exploration of Fused Indole Systems: There is significant interest in synthesizing and studying fused indole systems, where the indole ring is annelated with other heterocyclic or carbocyclic rings. These fused systems often exhibit unique biological activities and chemical properties. For example, isoindolo[2,1-a]this compound is a dibenzo analogue of pyrrolizin-3-one with distinct chemical properties. rsc.org Research into C3/C4-fused indoles is also an active area, as these compounds are underrepresented in the literature and offer access to unique chemical space. mdpi.com Indole-2-carboxamide is being explored as a versatile precursor for the synthesis of various polycyclic fused indole frameworks. nih.gov

Medicinal Chemistry Applications: The indole scaffold is a "privileged structure" in drug discovery, and research continues to explore its potential in developing new therapeutic agents. mdpi.comnih.gov Derivatives of fused indoles are being investigated for a wide range of biological targets. For example, derivatives of isoindolo[2,1-a]this compound have been studied as potential anti-tumor agents and ligands for the melatonin (B1676174) MT3 binding site. rsc.org The development of multi-targeted agents based on the indole scaffold is a key strategy for treating complex diseases. mdpi.com

Materials Science: The unique photophysical properties of some indole derivatives make them attractive for applications in materials science. For example, certain naphth[1,2,3-cd]indol-6(2H)-one derivatives are highly fluorescent and have been shown to be efficient laser dyes. oup.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

indol-6-one |

InChI |

InChI=1S/C8H5NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5H |

InChI Key |

JBXRLVPILRXPNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=C2C1=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Indol 6 One and Its Derivatives

Catalytic Approaches to Indol-6-one Ring Formation

Catalysis offers powerful tools for the synthesis of complex molecules like indol-6-ones, often enabling reactions under milder conditions with higher efficiency and selectivity than classical methods. Both transition metal catalysis and organocatalysis have been successfully employed to construct the indole (B1671886) framework and introduce the critical ketone functionality at the 6-position or to build fused systems containing this moiety.

Transition Metal-Catalyzed Cyclization Strategies

Transition metals, with their diverse electronic properties and ability to coordinate with organic molecules, are at the forefront of synthetic strategies for indole derivatives. Palladium, rhodium, copper, and gold catalysts have each been utilized in unique ways to facilitate the formation of this compound and its fused analogs through various cyclization pathways.

Palladium catalysis is a cornerstone of modern cross-coupling and C-H functionalization chemistry. Its application in the synthesis of this compound derivatives, particularly fused systems like 6H-isoindolo[2,1-a]indol-6-ones, often involves carbonylative cyclization reactions. researchgate.netthieme-connect.com These methods typically utilize carbon monoxide (CO) as a C1 source to construct the ketone functionality within the fused ring system.

In a representative example, 2-(2-bromophenyl)-1H-indoles can be converted to 6H-isoindolo[2,1-a]indol-6-ones in high yields. thieme-connect.com This transformation is achieved through a carbonylative cyclization under carbon monoxide pressure, catalyzed by a palladium(II) chloride/triphenylphosphine system in the presence of a base. researchgate.netthieme-connect.com The reaction proceeds via an intramolecular cycloaminocarbonylation. researchgate.net

A tandem approach has also been developed, combining Pd-catalyzed aminocarbonylation with C-H activation in a single pot. researchgate.netacs.org This strategy allows for the construction of the tetracyclic 6H-isoindolo[2,1-a]this compound skeleton from commercially available indoles and aryl dibromides, forming three new bonds in one step. researchgate.netacs.org Glyoxylic acid monohydrate can serve as a solid and safer alternative to gaseous carbon monoxide for the carbonylation step. researchgate.netacs.org

| Starting Material | Catalyst System | CO Source | Product | Yield | Ref |

| 2-(2-Bromophenyl)-1H-indoles | PdCl2 / PPh3 | CO gas (pressure) | 6H-Isoindolo[2,1-a]indol-6-ones | High | researchgate.netthieme-connect.com |

| Indoles and o-dibromoarenes | Pd catalyst | Glyoxylic acid monohydrate | 6H-Isoindolo[2,1-a]indol-6-ones | - | researchgate.netacs.org |

| 2-(1H-indol-2-yl)phenyl tosylates | Pd catalyst | CO gas | 6H-Isoindolo[2,1-a]indol-6-ones | - | researchgate.net |

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives

The mechanism of these reactions often involves the oxidative addition of palladium(0) to an aryl halide, followed by CO insertion, coupling with the indole nitrogen, and a final intramolecular C-H activation/arylation step to close the final ring. researchgate.netresearchgate.netacs.org

Rhodium catalysts have emerged as powerful tools for C-H activation and annulation reactions, providing access to complex heterocyclic systems. researchgate.net In the context of this compound synthesis, rhodium catalysis has been effectively used to construct 6H-isoindolo[2,1-a]indol-6-ones through an NH-indole-directed C-H carbonylation of 2-arylindoles. researchgate.netresearchgate.netacs.org

This process involves the reaction of 2-arylindoles with carbon monoxide, catalyzed by a rhodium complex. acs.org Mechanistic studies suggest the reaction proceeds through the cleavage of the N-H bond of the indole, followed by a directed C-H bond cleavage on the ortho-position of the 2-aryl group. researchgate.netacs.org This forms a five-membered rhodacycle intermediate, which then undergoes carbonylation and subsequent reductive elimination to yield the final tetracyclic product. researchgate.netresearchgate.net This method highlights the utility of the indole's own NH group as an effective directing group for regioselective C-H functionalization. nih.gov

Furthermore, rhodium catalysis has been shown to achieve regioselective C-6 alkylation of protic indoles, demonstrating its potential for functionalizing the indole core at the specific position relevant to indol-6-ones, although this particular example did not form the ketone directly. snnu.edu.cn The choice of bulky carboxylate ligands on the dimeric rhodium(II) catalyst was crucial for achieving high selectivity for the C-6 position over the more electronically favored C-3 position. snnu.edu.cn

| Substrate | Catalyst | Reactant | Product | Key Feature | Ref |

| 2-Arylindoles | Rhodium complex | Carbon Monoxide | 6H-Isoindolo[2,1-a]indol-6-ones | NH-directed C-H carbonylation | researchgate.netacs.org |

| 2-Phenylindole | [Cp*RhCl2]2 / n-Bu4NOAc | n-Butyl acrylate | 6H-Isoindolo[2,1-a]indole derivative | Aerobic oxidative annulation | nih.gov |

| Protic Indoles | Rh2(S-PTTL)4 | Diazo ester | C-6 Alkylated Indole | C-6 regioselective alkylation | snnu.edu.cn |

Table 2: Rhodium-Catalyzed Reactions for Indole Functionalization and Annulation

Copper catalysis offers a cost-effective and versatile alternative for the synthesis of indole derivatives. academie-sciences.fr Copper-catalyzed methods have been developed for the synthesis of indole scaffolds through sequential C-N coupling and C-H activation reactions. researchgate.netresearchgate.net For instance, the synthesis of 6H-isoindolo[2,1-a]indol-6-ones has been achieved through a one-pot sequential process involving a copper-catalyzed C–N coupling cyclization followed by a palladium-catalyzed C–H activation. researchgate.netresearchgate.net

Direct copper-mediated intramolecular C-H/C-H cross-dehydrogenative coupling (CDC) has also been used to synthesize 2-thioalkyl indoles from α-oxo ketene (B1206846) N,S-acetals. acs.org While not directly yielding an this compound, this method demonstrates copper's ability to forge C-C bonds via C-H activation to form the indole ring. More relevantly, copper(II)-catalyzed domino processes starting from 2-alkynylanilines and boronic acids under aerobic conditions provide a straightforward route to 1,2-disubstituted indoles. organic-chemistry.org These can be further elaborated into more complex fused systems.

Additionally, copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is a known method for indole synthesis. organic-chemistry.org The synthesis of 3-arylsulfonyl-2-trifluoromethyl-1H-indoles has been achieved through the cyclization of trifluoromethylimino-β-sulfonylaryl intermediates using copper(II) acetate, where a Cu(I) species is proposed as the active catalyst. mdpi.com

| Reaction Type | Catalyst | Substrates | Product Type | Ref |

| Sequential C-N coupling / C-H activation | Copper/Palladium | Benzoyl chlorides and o-gem-dibromovinyl anilines | 6H-Isoindolo[2,1-a]indol-6-ones | researchgate.netresearchgate.net |

| Domino coupling/cyclization | Cu(II) | 2-Alkynylanilines and boronic acids | 1,2-Disubstituted indoles | organic-chemistry.org |

| Intramolecular C-H Amination | Cu(OPiv)2 | Aryl N-picolinoyl enamides | Indoles | mdpi.com |

| Intramolecular C-H/C-H Cross-Coupling | CuCl2 | α-Oxo ketene N,S-acetals | 2-Thioalkyl indoles | acs.org |

| Chan–Lam N-arylation / CDC | Cu(OAc)2 | Arylboronic acids and ester (Z)-3-aminoacrylates | Indole-3-carboxylic esters | rsc.org |

Table 3: Copper-Mediated/Catalyzed Syntheses of Indoles and Derivatives

Gold catalysts, known for their strong Lewis acidity and ability to activate alkynes, alkenes, and allenes, have become invaluable in the synthesis of complex heterocyclic systems, including indole-fused structures. beilstein-journals.orgunimi.it Gold-catalyzed reactions often proceed under mild conditions and can facilitate cascade or tandem reactions to build molecular complexity rapidly. researchgate.net

An efficient gold-catalyzed synthesis of 6-hydroxyindoles from substituted alkynylcyclohexadienones and amines has been developed. acs.org This one-pot reaction forms two new C-N bonds and provides direct access to indoles functionalized at the 6-position with a hydroxyl group, a direct precursor to the keto form via tautomerization or oxidation. acs.orgdoi.org

Gold catalysts also excel in promoting cascade cyclizations. For example, conjugated diynes can undergo a gold-catalyzed cascade involving hydroamination followed by cycloisomerization to generate various fused indole systems. beilstein-journals.orgacs.org Similarly, gold-catalyzed tandem annulations of 1,2-bis(alkynyl)-2-en-1-ones with indoles provide an efficient route to indole-fused polycyclic systems through a cascade involving carbonyl-yne cyclization, Friedel-Crafts reaction, and indole-yne cyclization. researchgate.net These methods demonstrate the power of gold catalysis to construct the core structure of indole-fused systems that can be related to the this compound framework. rsc.org

| Substrates | Catalyst | Reaction Type | Product | Ref |

| Alkynylcyclohexadienones and amines | Gold catalyst | Cyclization/Annulation | 6-Hydroxyindoles | acs.org |

| Conjugated Diynes | IPrAuCl/AgOTf | Cascade Cyclization | Fused Indoles | beilstein-journals.orgacs.org |

| 1,2-Bis(alkynyl)-2-en-1-ones and Indoles | Gold catalyst | Tandem Annulation | Indole-fused polycyclics | researchgate.net |

| Tryptamine-derived ynamides | Gold(I) catalyst | Cycloisomerization | Fused Indole N-heterocycles | mdpi.com |

Table 4: Gold-Catalyzed Syntheses of Indole Derivatives

Copper-Mediated/Catalyzed Cyclizations and Cross-Coupling Methods

Organocatalytic Asymmetric Synthesis of this compound Skeletons

Organocatalysis, which uses small, chiral organic molecules as catalysts, has revolutionized asymmetric synthesis. oup.com It provides a powerful strategy for constructing chiral molecules with high enantioselectivity, avoiding the use of often toxic and expensive metals. oup.com

In the context of indole-containing scaffolds, N-Heterocyclic Carbenes (NHCs) have been used to catalyze the enantioselective construction of chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. oaepublish.comresearchgate.net This was achieved through a formal [3+3] cycloaddition of an α-bromocinnamaldehyde with a β-ketoester indole. oaepublish.comresearchgate.net The reaction proceeds via a vinyl acyl azolium intermediate, generating the desired heterocyclic products in good yields and with excellent enantioselectivities (up to 98% ee). oaepublish.comresearchgate.net While this method builds a dihydropyran-2-one ring attached to the indole, it exemplifies the potential of organocatalysis to create complex, chiral six-membered ring systems fused or attached to an indole core, which is structurally related to the this compound framework. rsc.org

The development of organocatalytic methods for the direct asymmetric synthesis of the core this compound skeleton is an active area of research. These strategies often rely on the enantioselective construction of key intermediates or the use of cascade reactions to build the chiral indole framework. oup.comnih.gov

| Reaction Type | Organocatalyst | Substrates | Product | Enantioselectivity | Ref |

| Asymmetric [3+3] Cycloaddition | Chiral N-Heterocyclic Carbene (NHC) | α-Bromocinnamaldehyde and β-ketoester indole | 6-(Indol-2-yl)-3,4-dihydropyran-2-one | Up to 98% ee | oaepublish.comresearchgate.net |

| Asymmetric [3+3] Cycloaddition | Chiral Thiourea-Tertiary Amine | 2-(1-Alkynyl)-2-alken-1-ones and 1,3-dicarbonyl compounds | 4H-pyran skeletons | High | rsc.org |

Table 5: Organocatalytic Asymmetric Synthesis of Indole-Related Skeletons

Photoredox-Catalyzed Cascade Cyclization Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. benthamscience.com This strategy has been successfully applied to the synthesis of this compound derivatives through cascade cyclization reactions.

The electronic properties of substituents on the indole scaffold have been shown to influence the reaction outcome. unimi.it Electron-donating groups at the C5 position of the indole, such as a methoxy (B1213986) group, promote the reaction, leading to high yields (88% and 99%). unimi.it Conversely, an electron-withdrawing group like fluorine at the same position has an opposite effect, resulting in a lower yield (62%). unimi.it Interestingly, substitutions at the C6 position exhibit a reverse trend, where a 6-trifluoromethyl group leads to a high yield (90%), while a methoxy group affords the product in a moderate yield (51%). unimi.it

Another application of photoredox catalysis is in the radical cascade aroylation or sulfonylation/cyclization to access fused indolo-pyridones. acs.org This reaction involves the addition of aroyl or sulfonyl radicals to N-alkyl-acryloyl-1H-indole-3-carboxamides, followed by cyclization and oxidative aromatization. acs.org This method avoids the need for pre-functionalization of radical precursors and is compatible with various C-centered radicals. acs.org

Furthermore, a photoredox-catalyzed radical decarboxylative cyclization of γ,γ-dimethylallyltryptophan (DMAT) derivatives has been developed to provide access to six-, seven-, and eight-membered ring 3,4-fused tricyclic indoles. beilstein-journals.org This approach utilizes a cationic iridium photocatalyst to generate radicals and facilitate C(sp³)–C(sp³) bond formation. beilstein-journals.org

Table 1: Scope of Photoredox-Catalyzed Cascade Cyclization for unimi.itresearchgate.netdiazepino[1,7-a]indol-6(7H)-ones unimi.it

| Entry | Indole Substituent | Aroyl Chloride | Product | Yield (%) |

| 1 | H | 4-MeO-PhCOCl | 3aa/aa' | 80 |

| 2 | 5-MeO | 4-MeO-PhCOCl | 3ar/ar' | 88 |

| 3 | 5-MeO | PhCOCl | 3as/as' | 99 |

| 4 | 5-F | 4-MeO-PhCOCl | 3at/at' | 62 |

| 5 | 6-MeO | 4-MeO-PhCOCl | 3au/au' | 51 |

| 6 | 6-CF3 | 4-MeO-PhCOCl | 3av/av' | 90 |

Multi-Component Reactions (MCRs) for this compound Scaffolds

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. mdpi.comrsc.orgnih.govresearchgate.net This strategy offers significant advantages in terms of atom economy, convergence, and operational simplicity, making it a powerful tool for the synthesis of complex heterocyclic scaffolds, including those based on the this compound framework. nih.govresearchgate.net

The synthesis of spiro[indole-pyrrolidine] derivatives has been achieved through an MCR involving the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. nih.gov This reaction can be performed under both aqueous and mechanochemical conditions, offering an environmentally friendly alternative to volatile organic solvents. nih.gov The protocol is characterized by ambient reaction temperatures, short reaction times, and excellent yields. nih.gov

Another example is the one-pot, three-component synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. mdpi.com This reaction involves the condensation of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of catalytic triethylamine (B128534). mdpi.com Optimization of the reaction conditions, including the choice of solvent and base, is crucial for achieving high yields. mdpi.com For instance, using dimethylformamide (DMF) as the solvent and triethylamine as the catalyst proved to be the most effective combination. mdpi.com

Furthermore, MCRs have been utilized to construct indole-fused seven-membered heterocycles, such as indole-fused oxadiazepines and thiazepines. rsc.org This approach demonstrates the versatility of MCRs in accessing structurally diverse and pharmaceutically relevant scaffolds. rsc.org The reaction conditions are typically mild, and the process tolerates a wide range of functional groups on the indole ring, including electron-donating and electron-withdrawing substituents. rsc.org

Table 2: Optimization of MCR for 7-substituted-5-(1H-indol-3-yl)tetrazolopyrimidine-6-carbonitrile mdpi.com

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | None | Reflux | 48 | 0 |

| 2 | Ethanol | Et3N | Reflux | 24 | 65 |

| 3 | Acetonitrile (B52724) | Et3N | Reflux | 18 | 70 |

| 4 | 1,4-Dioxane | Et3N | 100 | 15 | 78 |

| 5 | Toluene (B28343) | Et3N | 110 | 12 | 82 |

| 6 | DMF | Et3N | 120 | 10 | 92 |

| 7 | DMF | Piperidine | 120 | 12 | 85 |

| 8 | DMF | DMAP | 120 | 15 | 75 |

| 9 | DMF | Pyridine | 120 | 18 | 70 |

| 10 | DMF | KOH | 120 | 10 | 88 |

| 11 | DMF | NaOH | 120 | 10 | 86 |

| 12 | DMF | K2CO3 | 120 | 12 | 80 |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. researchgate.net These approaches focus on reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.nettandfonline.com The synthesis of this compound and its derivatives has benefited from the application of green methodologies such as microwave-assisted synthesis and reactions in solvent-free or aqueous media. researchgate.nettandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comnih.govbeilstein-journals.org This technology has been effectively utilized in the synthesis of various indole derivatives. tandfonline.comnih.govmdpi.com

An efficient protocol for the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives involves a CuI-catalyzed intramolecular N-arylation under microwave irradiation. beilstein-journals.org This method provides the tetracyclic products in good to excellent yields (83–97%) within a short reaction time of 45–60 minutes. beilstein-journals.org The use of microwave heating significantly reduces the reaction time compared to conventional methods. beilstein-journals.org

Furthermore, a facile one-pot Fischer–Suzuki–Knoevenagel sequence assisted by microwaves has been developed for the synthesis of fluorescent 5-aryl-2-styryl-3H-indoles. mdpi.com This method highlights the efficiency of microwave heating in promoting multiple reaction steps in a single pot. mdpi.com

Table 3: Microwave-Assisted Synthesis of 5,6-dihydroindolo[1,2-a]quinoxalines beilstein-journals.org

| Entry | Ligand | Base | Temperature (°C) | Time (min) | Yield (%) |

| 1 | L-proline | K2CO3 | 120 | 60 | 92 |

| 2 | L-proline | Cs2CO3 | 120 | 60 | 85 |

| 3 | L-proline | K3PO4 | 120 | 60 | 88 |

| 4 | DMEDA | K2CO3 | 120 | 60 | 78 |

| 5 | None | K2CO3 | 120 | 60 | 45 |

Solvent-Free and Aqueous Medium Reactions

The use of water as a solvent or conducting reactions under solvent-free conditions are key tenets of green chemistry, as they reduce the reliance on volatile and often toxic organic solvents. nih.gov

The synthesis of spiro[indole-pyrrolidine] derivatives can be achieved under mechanochemical conditions, which is a solvent-free method. nih.gov This approach involves the grinding of reactants together, often with a small amount of liquid to aid the reaction (liquid-assisted grinding). In one instance, using water as the liquid-assisted grinding agent for the reaction of isatin (B1672199) and malononitrile (B47326) resulted in a 90% yield of the intermediate, which increased to 98% after extending the milling time. nih.gov

Water has also been successfully employed as a solvent for the synthesis of various indole derivatives. For example, a three-component reaction of phenacyl bromide, dimedone, and aniline (B41778) derivatives in a water-ethanol mixture under reflux conditions affords 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net Similarly, the synthesis of trifluoromethyl(indolyl)phenylmethanols has been achieved in water using a catalytic system of K2CO3 and n-Bu4PBr. beilstein-journals.org This protocol offers good to excellent yields without the need for column chromatography. beilstein-journals.org The reusability of the catalytic system in water further enhances the green credentials of this method. beilstein-journals.org

Table 4: Solvent-Free Synthesis of 3-dicyanomethylene-2H-indol-2-ones nih.gov

| Entry | Additive | Time (min) | Yield (%) |

| 1 | None | 10 | 43 |

| 2 | MeOH | 10 | 69 |

| 3 | DCM | 10 | 74 |

| 4 | Water | 10 | 90 |

| 5 | Water | 15 | 98 |

Cascade and Tandem Reaction Sequences Towards this compound

Cascade and tandem reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. acs.orgunimi.itglobalresearchonline.net These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex heterocyclic systems like indol-6-ones. acs.orgglobalresearchonline.net

A notable example is the one-step synthesis of 6H-isoindolo[2,1-a]indol-6-ones through a tandem Pd-catalyzed aminocarbonylation and C–H activation. acs.org This cascade process constructs a tetracyclic isoindoloindole skeleton by simultaneously forming three new C–C/C–N bonds from commercially available substrates. acs.org The aminocarbonylation step cleverly utilizes glyoxylic acid monohydrate as an environmentally friendly source of carbon monoxide. acs.org

Another approach to 6H-isoindolo[2,1-a]indol-6-ones involves a Wittig reaction followed by a tandem reductive cyclization-lactamization sequence starting from o-nitrobenzaldehydes. researchgate.net This two-step route provides a convenient and efficient synthesis of these fused indole systems. researchgate.net

Furthermore, a photo-promoted cyclization/oxidation cascade reaction has been utilized in the formal total synthesis of γ-lycorane, starting from a bicyclic intermediate derived from an allylated 1,3-cyclohexadione. researchgate.net This demonstrates the power of cascade reactions in achieving complex natural product synthesis.

Annulation and Ring Expansion Strategies

Annulation and ring expansion strategies are valuable tools for constructing cyclic and polycyclic frameworks, including those containing the this compound moiety. thieme-connect.commdpi.comchim.it These methods often involve the formation of new rings onto an existing scaffold or the expansion of a pre-existing ring.

An iridium-mediated cascade approach has been developed for the synthesis of chiral indole-annulated medium-sized rings. thieme-connect.com This strategy starts from readily available tetrahydro-γ-carboline-tethered allylic carbonates, which undergo a sequence of π-allyl iridium complex formation, nucleophilic attack at the indole C-3 position, and a subsequent retro-Mannich reaction to afford the ring-expanded product. thieme-connect.com The release of ring strain and rearomatization are the driving forces for this transformation. thieme-connect.com This method allows for the preparation of seven- to nine-membered rings with high enantioselectivity. thieme-connect.com

A transition-metal-free approach for the synthesis of tetracyclic indeno[2,1-b]indol-6(5H)-ones has been reported, involving a base-promoted annulation/ring-cleavage/ring-reconstruction cascade reaction. rsc.org This one-step assembly starts from readily available 2-halogenated arylglyoxals and indolin-2-ones. rsc.org The reaction proceeds through a series of aldol (B89426) condensation, Michael addition, C-N bond cleavage of the lactam, and a final ring-reconstruction and decarboxylation sequence. rsc.org

Table 5: Iridium-Mediated Ring Expansion for Indole-Annulated Medium-Sized Rings thieme-connect.com

| Entry | Tether Length (n, m) | Product Ring Size | Yield (%) | Enantiomeric Excess (%) |

| 1 | n=1, m=1 | 7-membered | 85 | 98 |

| 2 | n=1, m=2 | 8-membered | 78 | 97 |

| 3 | n=2, m=1 | 8-membered | 82 | 96 |

| 4 | n=2, m=2 | 9-membered | 75 | 95 |

Functionalization via Electrophilic Substitution on the Indole Core

The functionalization of the indole core via electrophilic aromatic substitution is a cornerstone of indole chemistry. The indole nucleus is an electron-rich heteroaromatic system, which leads to a high degree of reactivity towards electrophiles. nih.govchim.it This reactivity, however, is not uniform across the bicyclic structure. The C3 position of the pyrrole (B145914) ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. chim.itnih.gov Should the C3 position be occupied, electrophilic substitution typically occurs at the C2 position. chim.it

Functionalization of the carbocyclic (benzene) ring, which contains the C4, C5, C6, and C7 positions, is significantly more challenging. acs.orgnih.govchim.it The inherent reactivity of the pyrrole ring often necessitates strategic interventions to direct electrophiles to the benzene (B151609) portion. These strategies frequently involve the installation of directing groups (DGs) onto the indole nitrogen (N1) or at other positions on the pyrrole ring. acs.orgnih.govchim.it These groups can coordinate with transition metal catalysts, guiding the functionalization to a specific, less reactive C-H bond on the benzene ring. For instance, an N-P(O)tBu2 (di-tert-butylphosphinoyl) directing group has been successfully used with a copper catalyst to facilitate the arylation of the indole core at the C6 position. acs.orgnih.gov Similarly, the same directing group can guide palladium-catalyzed phosphonylation to the C6 position. chim.it

In some cases, electrophilic substitution can occur at the C6 position without a specialized directing group, provided the indole substrate is appropriately pre-functionalized. The electronic properties of existing substituents can influence the regioselectivity of the substitution. Research has shown that for certain 5-hydroxyindole (B134679) derivatives, electrophilic substitution is directed to the C6 position. For example, the bromination of 1-furfuryl-5-hydroxy-2-methylindole using bromine in acetic acid yields the 6-bromoindole (B116670) derivative exclusively. Likewise, Friedel-Crafts acetylation of 3-acetyl-1-furfuryl-5-hydroxy-2-methylindole also takes place at the C6 position. These examples underscore that the substitution pattern of the starting material is crucial for achieving functionalization at the less reactive positions of the indole core.

Table 1: Methodologies for Electrophilic Functionalization of the Indole Core This table is interactive. Click on the headers to sort the data.

| Reaction Type | Reagents/Catalyst | Directing Group/Pre-substituent | Position of Substitution | Reference |

|---|---|---|---|---|

| Arylation | Aryl Halide, Copper Catalyst | N-P(O)tBu2 | C6 | acs.org, nih.gov |

| Phosphonylation | Phosphites, Palladium Catalyst | N-P(O)tBu2 | C6 | chim.it |

| Bromination | Bromine in Acetic Acid | 5-Hydroxy | C6 | |

| Acetylation | Acetyl Chloride, AlCl₃ | 5-Hydroxy | C6 | |

| Formylation | α,α-Dichloromethyl methyl ether, AlCl₃ | None (on α-carboline) | C6 | thieme-connect.com, researchgate.net |

Total Synthesis Strategies for Complex Natural Products Containing this compound Motifs

The 1,2,3,3a,4,5-hexahydro-6H-indol-6-one core is a significant structural motif present in a variety of complex natural products, particularly within the Amaryllidaceae family of alkaloids. researchgate.net Consequently, the development of synthetic routes to access this core and its derivatives is of considerable interest for the total synthesis of these biologically active molecules.

A prominent example is the formal total synthesis of γ-lycorane, a pentacyclic Amaryllidaceae alkaloid. researchgate.netresearchgate.net Synthetic strategies toward this natural product have utilized 1-methyl-6H-indol-6-one as a key bicyclic building block. researchgate.netscispace.comthieme-connect.com A practical, two-step approach to this crucial intermediate has been developed. researchgate.netthieme-connect.com The synthesis features a one-pot ozonolysis of an allylated 1,3-cyclohexadione, followed by a reductive amination and cyclization sequence to construct the fused 6/5 bicyclic system of the this compound. researchgate.netscispace.comthieme-connect.com

Once the 1-methyl-6H-indol-6-one intermediate is obtained, it serves as the foundation for constructing the remaining rings of the natural product. The formal synthesis of γ-lycorane is achieved through a subsequent photo-promoted cyclization and oxidation cascade reaction, which elaborates the this compound into the complex tetracyclic core of the target molecule. researchgate.netthieme-connect.com This strategy highlights the utility of this compound as a versatile platform for accessing the intricate architecture of lycorane-type alkaloids.

Beyond γ-lycorane, the related 6H-isoindolo[2,1-a]this compound scaffold is another tetracyclic system of significant pharmacological importance, with derivatives showing potent biological activities. semanticscholar.orgnih.govmdpi.com Although this specific motif has not yet been identified in a natural product, its structural complexity and biological relevance have made it a popular target for synthetic chemists. semanticscholar.org Numerous methodologies have been developed for its construction, often relying on advanced transition metal-catalyzed reactions, such as tandem palladium-catalyzed aminocarbonylation and C-H activation, to assemble the fused ring system efficiently. nih.govacs.orgacs.org

Table 2: Key Transformations in the Formal Total Synthesis of γ-Lycorane This table is interactive. Click on the headers to sort the data.

| Step | Precursor | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Allylated 1,3-cyclohexadione | One-pot ozonolysis/reductive amination/cyclization | 1-methyl-6H-indol-6-one | researchgate.net, scispace.com, thieme-connect.com |

| 2 | 1-methyl-6H-indol-6-one derivative | Photo-promoted cyclization/oxidation cascade | γ-Lycorane core structure | researchgate.net, thieme-connect.com |

| 3 | N-Acylthis compound derivative | Photocyclization | Pyrrolo[3,2,1-de]phenanthridine derivative | researchgate.net |

Chemical Reactivity and Mechanistic Transformations of Indol 6 One

Fundamental Reactivity Patterns of the Indol-6-one Moiety

The indole (B1671886) nucleus is an electron-rich heterocyclic system, making it prone to electrophilic substitution reactions, primarily at the C3 position. bhu.ac.inwikipedia.org The presence of the ketone at the 6-position, however, introduces a degree of complexity to its reactivity. The fusion of a benzene (B151609) ring to the pyrrole (B145914) ring results in a system where the pyrrole ring is significantly more electron-rich than the benzene ring, directing electrophilic attacks to the five-membered ring. bhu.ac.in

The fundamental reactivity of this compound derivatives can be understood through the following key reactions:

Electrophilic Substitution: The C3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10^13 times more reactive than benzene. wikipedia.org

Nucleophilic Reactions: The ketone carbonyl group at C6 is susceptible to nucleophilic attack. Additionally, N-metallated indoles can act as nucleophiles, reacting with electrophiles at either the nitrogen or the C3 position. bhu.ac.in

Cycloaddition Reactions: The C2-C3 π-bond of the indole core is capable of participating in cycloaddition reactions. wikipedia.org

Regioselective Functionalization of this compound

The ability to selectively introduce functional groups at specific positions of the this compound core is crucial for the synthesis of complex target molecules. The inherent reactivity of the indole nucleus often directs functionalization to the C3 position. bhu.ac.inwikipedia.org However, various strategies have been developed to achieve regioselectivity at other positions, including the challenging C4 position of the benzene ring. nih.gov

The use of directing groups has proven instrumental in achieving regioselective C-H functionalization. For instance, a pivaloyl-directing group at the C3 position can facilitate C4-arylation. nih.gov Similarly, glycine (B1666218) can act as a transient directing group for C4-arylation. nih.gov

Metal-catalyzed reactions have also emerged as powerful tools for the regioselective functionalization of indoles. nih.govbeilstein-journals.orgresearchgate.net Palladium-catalyzed reactions, for example, have been employed for the direct olefination at the C4 position of tryptophan derivatives. nih.gov

Ring Transformations and Rearrangement Reactions Involving the this compound Core

The this compound core can undergo various ring transformations and rearrangement reactions, often leading to the formation of novel heterocyclic systems. These transformations can be induced by thermal, photochemical, or catalytic conditions.

One notable rearrangement is the Fischer indole synthesis, which involves a nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone intermediate. rsc.orgwikipedia.org While this is a classic method for indole synthesis, related rearrangements can occur with this compound derivatives. For instance, base-catalyzed rearrangements of 6-(indol-2-yl)pyran-2-ones can lead to the formation of azepino[1,2-a]indol-6-ones. This transformation proceeds through a mechanism involving intramolecular cyclization of the 6-substituent onto the lactone group, facilitated by a 3-benzoylamino group.

Palladium-catalyzed cyclization reactions of 2-(2-haloaryl)indoles can be used to synthesize 6H-isoindolo[2,1-a]indol-6-ones. nih.gov Furthermore, rhodium-catalyzed C-H carbonylation of 2-arylindoles provides an efficient route to this same tetracyclic scaffold. researchgate.netacs.org These reactions often proceed through the formation of a five-membered rhodacycle intermediate. researchgate.net

Oxidative and Reductive Transformations of this compound

The this compound moiety can undergo both oxidative and reductive transformations, affecting both the indole nucleus and the ketone functionality.

Oxidative Transformations: Due to its electron-rich nature, the indole ring is susceptible to oxidation. wikipedia.org Simple oxidizing agents can selectively oxidize the indole to an oxindole (B195798). wikipedia.org For instance, 7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one can be oxidized to the corresponding ketones or quinones using reagents like potassium permanganate (B83412) or chromium trioxide. The pyrrole ring can also be cleaved under oxidative conditions to yield N-formylanthranilic acid derivatives. nih.gov

Reductive Transformations: The ketone group at the C6 position can be readily reduced to an alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). smolecule.comrsc.org For example, the carbonyl group of indeno[2,1-b]indol-6(5H)-one can be reduced to the corresponding alcohol with NaBH4. rsc.org

The indole nucleus itself is generally resistant to nucleophilic reducing agents like LiAlH4 or NaBH4. bhu.ac.in However, reduction of the heterocyclic ring can be achieved using acidic reagents. bhu.ac.in Furthermore, metal-free reductive N-trifluoroethylation of indoles can be achieved using trimethylamine (B31210) borane (B79455) and trifluoroacetic acid, with indoline (B122111) proposed as a common intermediate. acs.org

Derivatization Strategies and Subsequent Chemical Modifications

Derivatization of the this compound core is a key strategy for creating diverse molecular libraries for various applications. These modifications can be introduced at different positions of the indole ring system and the ketone functionality.

The nitrogen atom of the indole can be functionalized through N-acylation or N-alkylation. bhu.ac.innih.gov N-acylated indoles can be synthesized through the dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium (B79313) perruthenate (TPAP). nih.gov

The ketone at C6 can be derivatized through reactions typical of carbonyl compounds. For example, it can be converted to a triflate, which can then participate in palladium-catalyzed coupling reactions with boronic acids or alkynes. acs.org

Furthermore, the indole ring can be functionalized through various C-H activation and coupling reactions. nih.govnih.govbeilstein-journals.orgresearchgate.net These methods allow for the introduction of aryl, vinyl, and other groups at specific positions, leading to a wide range of substituted this compound derivatives.

Table of Reaction Conditions for Derivatization:

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Indole | Primary Alcohol, TPAP | N-Acylated Indole | nih.gov |

| 6-Hydroxy Indole | Triflic Anhydride, then Phenylboronic Acid/Pd catalyst | 6-Phenyl Indole | acs.org |

| Indeno[2,1-b]indol-6(5H)-one | NaBH4 | Indeno[2,1-b]indol-6(5H)-ol | rsc.org |

| 2-Arylindole | Carbon Monoxide, Rh catalyst | 6H-Isoindolo[2,1-a]this compound | researchgate.netacs.org |

| 7,8,9,10-Tetrahydrocyclohepta[b]indol-6(5H)-one | Potassium Permanganate | Oxidized Ketone/Quinone |

This table provides a snapshot of the diverse derivatization strategies available for the this compound scaffold, highlighting the versatility of this important heterocyclic system.

Advanced Spectroscopic and Analytical Methodologies for Indol 6 One Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For the indol-6-one system, NMR is crucial for confirming the connectivity of atoms and distinguishing between potential isomers and tautomers.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule.

For the stable tautomer, 1H-indol-6-ol , the ¹H NMR spectrum displays characteristic signals for the aromatic protons. In a typical solvent like CDCl₃, the protons on the pyrrole (B145914) ring (H2 and H3) and the benzene (B151609) ring (H4, H5, and H7) resonate at distinct chemical shifts. The NH proton of the pyrrole ring and the OH proton of the hydroxyl group often appear as broad singlets, and their positions can be confirmed by D₂O exchange. For instance, in N-substituted 6-hydroxyindoles, the signals for the indole (B1671886) core protons are clearly observed, such as in 1-allyl-1H-indol-6-ol, where the H4 proton appears as a doublet at δ 7.45 ppm and the pyrrolic protons H2 and H3 resonate around δ 6.96 and 6.43 ppm, respectively. acs.org

The ¹³C NMR spectrum of 6-hydroxyindole (B149900) and its derivatives reveals the chemical shifts of all carbon atoms. The carbon atom bearing the hydroxyl group (C6) is significantly shielded and appears upfield, while the other aromatic carbons have distinct resonances. In 1-cyclopentyl-1H-indol-6-ol, the C6 carbon resonates at approximately δ 151.3 ppm, with other aromatic carbons appearing between δ 95.9 and 137.0 ppm. acs.org Computational methods, such as those available in chemical drawing software, can be used to predict ¹³C NMR chemical shifts, aiding in the assignment of complex spectra, particularly in polymers or substituted derivatives. rsc.org

Should the keto tautomer, 1H-indol-6(7H)-one , be present, its NMR spectra would be markedly different. The loss of aromaticity would shift the proton and carbon signals of the six-membered ring significantly upfield into the aliphatic or olefinic regions. The sp³-hybridized C7 would show a signal at a much lower chemical shift compared to the aromatic carbons of the enol form.

Table 1: Representative ¹H and ¹³C NMR Data for 6-Hydroxyindole Derivatives

| Compound Name | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| 1-Allyl-1H-indol-6-ol acs.org | CDCl₃ | 7.45 (d, 1H), 6.96 (d, 1H), 6.75 (s, 1H), 6.66 (d, 1H), 6.43 (d, 1H), 5.95 (m, 1H), 5.18 (d, 1H), 5.06 (d, 1H), 4.61 (d, 2H) | 151.6, 137.0, 133.3, 127.0, 123.2, 121.6, 117.3, 109.5, 101.4, 95.6, 48.9 |

| 1-Cyclopentyl-1H-indol-6-ol acs.org | CDCl₃ | 7.44 (d, 1H), 7.07 (d, 1H), 6.83 (d, 1H), 6.66 (d, 1H), 6.41 (d, 1H), 4.65 (m, 1H), 2.15 (d, 2H), 1.88 (m, 4H), 1.72 (m, 2H) | 151.3, 137.0, 123.6, 123.2, 121.5, 109.4, 100.9, 95.9, 57.0, 32.4, 24.1 |

| 1-(4-Bromophenyl)-1H-indol-6-ol acs.org | CDCl₃ | 7.65 (d, 2H), 7.53 (d, 1H), 7.38 (d, 2H), 7.20 (d, 1H), 7.01 (d, 1H), 6.77 (dd, 1H), 6.64 (dd, 1H) | 152.4, 138.9, 136.5, 132.8, 126.8, 125.7, 123.7, 121.9, 119.7, 110.5, 104.1, 96.3 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound derivatives and confirming their structure.

COSY (Correlation Spectroscopy) : This technique identifies proton-proton (¹H-¹H) spin-spin couplings. In 6-hydroxyindole, COSY spectra would show correlations between adjacent protons on the aromatic rings, for example, between H4 and H5, and between H2 and H3, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. It is used to assign each carbon signal to its attached proton(s), simplifying the analysis of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different fragments of the molecule. For instance, correlations from the H4 proton to the C6 and C7a carbons would help to confirm the structure of the benzene portion of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. For substituted indol-6-ones, NOESY can reveal the spatial proximity of substituents to specific protons on the indole core.

These 2D NMR techniques are routinely used in the synthesis and characterization of complex indole alkaloids to provide definitive structural proof. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and valuable structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. acs.org For a compound like 1H-indol-6-ol (C₈H₇NO), the expected exact mass is 133.0528 g/mol . HRMS can confirm this with high precision (typically to within 5 ppm), which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For example, the HRMS data for 1-phenyl-1H-indol-6-ol confirmed its molecular formula as C₁₄H₁₂NO with a found mass of 210.0920 for the [M+H]⁺ ion, very close to the calculated value of 210.0913. acs.org

Coupled Techniques (LC-MS, GC-MS)

Coupling chromatography with mass spectrometry allows for the separation of complex mixtures followed by the mass analysis of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry) : This is a powerful technique for analyzing non-volatile and thermally sensitive compounds. It is particularly well-suited for the analysis of 6-hydroxyindole and its derivatives. LC-MS can be used to monitor reaction progress, identify metabolites, and purify compounds.

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS is suitable for volatile and thermally stable compounds. While the parent 6-hydroxyindole may require derivatization to increase its volatility, many simpler indole derivatives can be analyzed directly. The electron ionization (EI) used in GC-MS provides reproducible fragmentation patterns that serve as a "fingerprint" for compound identification. For instance, the mass spectra of isomeric hydroxyindole-3-carboxylic acids show distinct fragmentation patterns, allowing for their differentiation. cdnsciencepub.com

Table 2: High-Resolution Mass Spectrometry Data for 6-Hydroxyindole Derivatives

| Compound Name | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| 1-Phenyl-1H-indol-6-ol acs.org | ESI [M+H]⁺ | 210.0913 | 210.0920 | C₁₄H₁₂NO |

| 1-Cyclopentyl-1H-indol-6-ol acs.org | ESI [M+H]⁺ | 202.1226 | 202.1223 | C₁₃H₁₆NO |

| 1-(Pyridin-2-yl)-1H-indol-6-ol acs.org | ESI [M]⁺ | 210.0793 | 210.0791 | C₁₃H₁₀N₂O |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1H-indol-6-ol , the IR spectrum shows several key absorption bands. A broad band typically appears in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the pyrrole ring also appears in this region, often as a sharper peak. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1500-1625 cm⁻¹ region. For example, the FT-IR spectrum of 1-allyl-1H-indol-6-ol shows a broad peak at 3360 cm⁻¹ (O-H) and a band at 1624 cm⁻¹ (C=C). acs.org

The IR spectrum of the hypothetical 1H-indol-6(7H)-one tautomer would be significantly different. The most prominent feature would be a strong absorption band for the C=O (ketone) stretching vibration, expected around 1650-1700 cm⁻¹. The broad O-H band would be absent, and the N-H stretch might be sharper. The bands corresponding to aromatic C=C stretching would be replaced by those of a conjugated enamine system.

Raman spectroscopy provides complementary information to IR. While strong C=O stretching is a dominant feature in IR, C=C double and triple bonds often give strong signals in Raman spectra, making it useful for studying the unsaturated systems within these molecules.

Table 3: Key IR Absorption Bands for 6-Hydroxyindole Derivatives

| Compound Name | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=C Aromatic Stretch (cm⁻¹) |

| 1-Allyl-1H-indol-6-ol acs.org | 3360 (broad) | (Overlapped) | 1624, 1487 |

| 1-Cyclopentyl-1H-indol-6-ol acs.org | 3360 (broad) | (Overlapped) | 1622, 1477 |

| 1-(4-Bromophenyl)-1H-indol-6-ol acs.org | 3354 (broad) | (Overlapped) | 1621, 1588 |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, is fundamental for investigating the electronic transitions and structural properties of this compound. The indole chromophore possesses two low-energy electronic transitions, designated as ¹Lₐ and ¹Lₑ, which are sensitive to substitution and solvent environment. researchgate.netnih.gov

UV-Vis Absorption Spectroscopy:

The UV-Vis spectrum of indole derivatives is characterized by absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the nature and position of substituents on the indole ring. mdpi.com For instance, studies on hydroxyindoles, which are structurally related to this compound (the keto-tautomer of 6-hydroxyindole), reveal how substitution on the benzene ring can lift the degeneracy of the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov In nonpolar solvents like cyclohexane (B81311), the absorption spectra of compounds like 6-hydroxyindole can show resolved vibronic features. nih.gov The UV-Vis absorbance for derivatives of 6-substituted indoles has been measured at maximal wavelengths (λ_max) around 232-234 nm. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental data by predicting the electronic spectra and helping to assign the observed transitions. mdpi.com

Fluorescence Spectroscopy:

Fluorescence spectroscopy provides further insights into the excited-state properties of this compound. Upon excitation, the molecule transitions to an excited electronic state and can then relax to the ground state by emitting a photon. The resulting fluorescence spectrum is typically red-shifted compared to the absorption spectrum (a phenomenon known as the Stokes shift). nih.gov

The fluorescence emission of indole derivatives is highly sensitive to the environment. In a hydrophobic environment, the emission spectrum is often blue-shifted with resolved vibronic peaks, which is characteristic of emission primarily from the ¹Lₑ state. nih.gov The fluorescence excitation spectrum, which measures the fluorescence intensity as a function of excitation wavelength, can reveal which electronic transitions contribute to the emission. nih.govresearchgate.net For example, the fluorescence excitation spectrum of indole itself shows an origin at approximately 35231.4 cm⁻¹ (about 284 nm). researchgate.netresearchgate.net Studies on 6-hydroxyindole in cyclohexane have shown that even when the emission is blue-shifted, both the ¹Lₐ and ¹Lₑ transitions can contribute to the fluorescence. nih.gov

The table below summarizes typical electronic spectroscopy data for indole derivatives, which serve as a reference for the expected properties of this compound.

| Compound/Derivative | Technique | Solvent | λ_max (nm) | Emission λ_max (nm) | Notes |

| Indole | Fluorescence Excitation | Gas Phase | ~284 | - | Electronic origin at 35231.4 cm⁻¹. researchgate.netresearchgate.net |

| Indole Vapor | Fluorescence Emission | Gas Phase | - | 295 | Blue-shifted with vibronic structure. nih.gov |

| 6-substituted Indole Derivative | UV-Vis Absorption | Not Specified | 232 | - | Study on multifunctional agents. nih.gov |

| 6-hydroxyindole | Fluorescence Emission | Cyclohexane | - | 304 | Blue-shifted with vibronic detail and no Stokes shift. nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. acs.orgjyu.fi

For an this compound derivative, the process would involve:

Crystallization: Growing single crystals of high quality is the first and often most challenging step. This is typically achieved through methods like slow evaporation or vapor diffusion using appropriate solvent systems (e.g., ethyl acetate/hexane).

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined (structure solution). This initial model is then refined to achieve the best fit with the experimental data. researchgate.net

The table below presents crystallographic data for a representative indole derivative, illustrating the type of information obtained from an X-ray diffraction experiment. researchgate.net

| Parameter | 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

| Key Interactions | N-H···O, O-H···O, C-H···π, and π···π interactions |

This data is for an illustrative complex indole derivative and not this compound itself. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, essential for the separation, purification, and purity assessment of chemical compounds. nih.gov For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most pertinent techniques. pensoft.netrjpharmacognosy.ir

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for both qualitative and quantitative analysis of indole derivatives. rjpharmacognosy.irmdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. mdpi.comnih.gov

Method development for this compound would involve optimizing several parameters:

Stationary Phase: A C18 column is often a good starting point, providing excellent separation for many indole compounds. mdpi.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier (like methanol (B129727) or acetonitrile) is typical. pensoft.netmdpi.comcetjournal.it For example, a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is a common mobile phase system. pensoft.net

Detection: A Photodiode Array (PDA) detector is highly useful as it can acquire UV-Vis spectra across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com Fluorescence detectors offer higher sensitivity and selectivity for fluorescent compounds. nih.gov

The purity of an this compound sample can be determined by analyzing the resulting chromatogram. A pure sample should ideally show a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities. Method validation would ensure linearity, precision, accuracy, and robustness of the analytical procedure. pensoft.net

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, checking sample purity, and determining appropriate solvent systems for column chromatography. nih.govscribd.com A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel 60 F254). The plate is then placed in a chamber containing a mobile phase (eluent), which moves up the plate by capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. orgsyn.orgneu.edu.tr

For this compound, different solvent systems like ethyl acetate/hexane could be tested to achieve good separation. orgsyn.org Visualization of the separated spots can be done under UV light (typically at 254 nm), and specific spray reagents (like a modified van Urk reagent) can be used to produce colored spots, which can be characteristic for certain indole derivatives. orgsyn.orgscribd.com The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used for identification. orgsyn.org

The following table summarizes typical conditions used in chromatographic methods for indole derivatives.

| Technique | Stationary Phase | Mobile Phase / Eluent | Detection | Application |

| HPLC | C18 | Methanol / 0.1% Formic Acid Buffer (gradient) | PDA (280 nm) | Quantitative analysis of indole compounds in sugar cane juice. mdpi.com |

| HPLC | C8 | Acetonitrile / Acetic Acid in Water (gradient) | Fluorescence (Ex: 280 nm, Em: 350 nm) | Simultaneous determination of seven indolic compounds. nih.gov |

| TLC | Silica Gel 60 F254 | Hexanes / Ethyl Acetate (20:1) | UV light (254 nm) | Monitoring reaction progress for indole synthesis. orgsyn.org |

| TLC | Silica Gel | Butanone-ethyl acetate-ethanol-water (3:5:1:1) | van Urk spray reagent | Detection and identification of various indole derivatives. scribd.com |

Theoretical and Computational Chemistry Studies of Indol 6 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the molecular properties of organic compounds. DFT, with functionals like B3LYP, is often favored for its balance of computational cost and accuracy in predicting electronic structures. uu.nlx-mol.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. These methods are applied to understand geometry, electronic distribution, and spectral characteristics.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy.

For a molecule like Indol-6-one, this would involve confirming the planarity of the bicyclic ring system and determining the preferred orientations of any substituents. In studies of related, more complex systems like 5,7,8,9,10,11-Hexahydrocycloocta[b]this compound, DFT calculations using the B3LYP functional and a 6-31G* basis set were employed to find the optimized geometries without imposing symmetry constraints. uu.nl This process is crucial as the calculated geometry is the basis for all subsequent property calculations, including electronic and spectroscopic parameters.

Table 1: Illustrative Geometrical Parameters for an Indole-Type Scaffold (Note: Data is representative of typical outputs from a DFT calculation and not specific to this compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C1-C2 | 1.39 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Length | N-H | 1.01 Å |

| Bond Angle | C1-N-C8 | 108.5° |

| Dihedral Angle | H-N-C1-C2 | 180.0° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) Analysis)

Understanding the electronic structure of this compound is key to predicting its chemical reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. DFT analyses on related 6H-isoindolo[2,1-a]this compound scaffolds have been used to calculate these orbital energies. beilstein-journals.org A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would highlight the electronegative oxygen atom of the carbonyl group as a site for nucleophilic attack and the acidic N-H proton as an electrophilic site.

Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge transfer interactions between filled and vacant orbitals within the molecule. This can quantify the stability arising from hyperconjugation and delocalization of electron density, providing insight into intramolecular interactions and bond strengths.

Table 2: Representative Frontier Orbital Energies for an Indole (B1671886) Derivative (Note: Values are illustrative, based on similar heterocyclic systems.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic data, which serves as a valuable tool for structure verification when compared with experimental results.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. In studies of N-heterocyclic carbene precursors, this method has been successfully used to compare calculated values with experimental data, aiding in the structural confirmation of the synthesized compounds. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. These calculated frequencies are often scaled by a known factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental IR spectra.

Table 3: Example Comparison of Calculated and Experimental Spectroscopic Data (Note: This table illustrates the format for comparing theoretical and experimental data.)

| Nucleus/Mode | Calculated Value | Experimental Value |

| ¹³C Shift (C=O) | 175.2 ppm | 174.8 ppm |

| ¹H Shift (N-H) | 8.15 ppm | 8.22 ppm |

| IR Frequency (C=O stretch) | 1710 cm⁻¹ | 1695 cm⁻¹ |

Mechanistic Investigations using Computational Methods

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface that connects reactants to products.

A transition state (TS) is a high-energy, transient structure that exists at the peak of a reaction pathway. Locating and characterizing the TS is a primary goal of mechanistic studies. Computationally, a TS is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Mechanistic studies on the synthesis of complex molecules containing the this compound core, such as the Fischer indolization of octahydrothis compound derivatives, have proposed transition state models to explain the observed stereochemistry. researchgate.net Similarly, DFT studies have been employed to understand the rhodium-catalyzed synthesis of 6H-isoindolo[2,1-a]indol-6-ones, where the reaction is proposed to proceed through specific intermediates and transition states involving the metal catalyst. researchgate.net

Once the reactants, products, and transition states are optimized, a reaction energy profile can be constructed. This profile plots the energy of the system along the reaction pathway.

Activation Barriers (Ea): The energy difference between the reactants and the transition state is the activation energy or barrier. This value is crucial for predicting the rate of a reaction; a higher barrier corresponds to a slower reaction. Computational studies on palladium-catalyzed indole synthesis have used DFT calculations to probe the role of additives in lowering the energy of the transition state, thereby promoting the reaction. rsc.org By comparing the activation barriers of different possible pathways, chemists can predict which reaction mechanism is most likely to occur under a given set of conditions.

Transition State Characterization and Reaction Pathway Elucidation

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Detailed molecular dynamics (MD) simulation studies focusing specifically on the parent compound this compound are not extensively available in the public domain. However, the principles of MD simulations are widely applied to understand the conformational landscape and intermolecular interactions of related indole derivatives. These studies provide a framework for how such analyses would be approached for this compound.

MD simulations for a molecule like this compound would involve generating a classical force field to describe the bonded and non-bonded interactions of its atoms. This force field would then be used to solve Newton's equations of motion, allowing the trajectory of each atom to be tracked over time. By analyzing these trajectories, researchers can explore the molecule's conformational space, identifying low-energy conformers and the energy barriers between them. For instance, in related heterocyclic compounds, MD simulations have been used to elucidate the conformational properties in different phases, such as gas and bulk liquid.

Furthermore, MD simulations are instrumental in studying intermolecular interactions. For this compound, this could involve simulating its interaction with solvent molecules to understand solvation effects or its binding to a biological target. For example, studies on similar compounds have used MD simulations to investigate the stability of macromolecular structures when bound to indole-containing ligands. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity and specificity.

While specific data tables for this compound are not available, a hypothetical table illustrating the type of data generated from MD simulations is presented below.

Table 1: Hypothetical Data from Molecular Dynamics Simulation of this compound

| Parameter | Value | Description |

|---|---|---|

| Dominant Conformer | Planar | The lowest energy conformation of the this compound ring system. |

| Key Dihedral Angle (C4-C5-C6-C7) | ~0° | Indicates the planarity of the six-membered ring containing the ketone. |

| Solvation Free Energy (in Water) | -X kcal/mol | The free energy change associated with transferring the molecule from a vacuum to an aqueous solution. |

| Hydrogen Bond Acceptor Sites | Carbonyl Oxygen, Indole Nitrogen | Potential sites for forming hydrogen bonds with donor molecules. |

Structure-Property Relationship (SPR) Elucidation through Computational Models

The elucidation of structure-property relationships (SPR) through computational models is a cornerstone of modern drug discovery and materials science. For this compound, while specific and detailed SPR studies are sparse, the methodologies applied to its derivatives and other indole compounds illustrate how its properties can be computationally predicted and rationalized.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are frequently employed. These models correlate variations in the chemical structure of a series of compounds with changes in their biological activity or physicochemical properties. For derivatives of this compound, QSAR models have been used to identify potent inhibitors of specific enzymes by correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with their inhibitory activity. smolecule.com

For the parent this compound, computational models could be used to predict a range of properties. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) map, another DFT-derived property, can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.

While a comprehensive, experimentally validated computational SPR study solely on this compound is not readily found, the following table presents a summary of key properties that would be investigated using such models.

Table 2: Predicted Structure-Property Relationships for this compound

| Property | Predicted Relationship/Value | Computational Method |

|---|---|---|

| Electronic Reactivity | The carbonyl group is a primary site for nucleophilic attack due to the positive electrostatic potential on the carbon atom. | DFT (MEP Analysis) |

| Chemical Stability | A significant HOMO-LUMO gap would suggest good kinetic stability. | DFT |

| Lipophilicity (LogP) | The presence of the polar carbonyl and N-H groups would influence its partitioning between polar and non-polar environments. | QSPR Models |

Mechanistic Investigations of Biological Activities of Indol 6 One and Its Analogs

Exploration of Molecular Targets and Binding Mechanisms

The diverse biological effects of indol-6-one and its derivatives stem from their ability to interact with a variety of molecular targets. researchgate.net The indole (B1671886) scaffold, with its capacity for hydrogen bonding and hydrophobic interactions, can bind to numerous receptors and enzymes, thereby modulating their activity. nih.govmdpi.com

Indole derivatives have been identified as inhibitors of several key enzymes implicated in disease pathogenesis, particularly in cancer.